molecular formula C21H16O2 B12821156 Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7S-trans)- CAS No. 75625-91-1

Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7S-trans)-

Cat. No.: B12821156
CAS No.: 75625-91-1
M. Wt: 300.3 g/mol
InChI Key: FCKDZCPFYXNFLB-RXVVDRJESA-N
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Description

Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7S-trans)- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic propertiesIt is a significant intermediate in the metabolic pathway leading to the formation of DNA adducts, which are crucial in the study of carcinogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7S-trans)- involves multiple steps. Initially, benzo(a)pyrene undergoes epoxidation at the 7,8-position, followed by hydration to form the vicinal diol. The reaction conditions typically involve the use of cytochrome P450 enzymes, specifically CYP1A1, in the presence of NADPH and oxygen .

Industrial Production Methods

Industrial production of this compound is not common due to its carcinogenic nature. in research settings, it is produced using recombinant enzymes expressed in insect cells or other suitable systems. The process involves the coexpression of human NADPH-P450 reductase and CYP1A1 variants to achieve the desired stereoselectivity .

Mechanism of Action

The compound exerts its effects through the formation of DNA adducts. The diol epoxide form of the compound binds to the N2 atom of guanine nucleobases in DNA, causing distortion of the double helix structure. This intercalation leads to mutations and the potential inactivation of tumor suppressor genes, contributing to carcinogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7S-trans)- is unique due to its specific stereochemistry, which influences its reactivity and the formation of DNA adducts. Its study provides insights into the stereoselective nature of PAH metabolism and the resulting biological effects .

Properties

CAS No.

75625-91-1

Molecular Formula

C21H16O2

Molecular Weight

300.3 g/mol

IUPAC Name

(7S,8S)-7-methyl-8H-benzo[a]pyrene-7,8-diol

InChI

InChI=1S/C21H16O2/c1-21(23)17-11-14-6-5-12-3-2-4-13-7-8-16(20(14)19(12)13)15(17)9-10-18(21)22/h2-11,18,22-23H,1H3/t18-,21-/m0/s1

InChI Key

FCKDZCPFYXNFLB-RXVVDRJESA-N

Isomeric SMILES

C[C@]1([C@H](C=CC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O)O

Canonical SMILES

CC1(C(C=CC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O)O

Origin of Product

United States

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